molecular formula C14H9Cl2IN2O B3840742 2-METHYL-1-PIPERIDINECARBONITRILE

2-METHYL-1-PIPERIDINECARBONITRILE

Cat. No.: B3840742
M. Wt: 419.0 g/mol
InChI Key: NRRSTPYZJYWWSQ-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-1-PIPERIDINECARBONITRILE is an organic compound with the molecular formula C7H12N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-METHYL-1-PIPERIDINECARBONITRILE can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperidine with cyanogen bromide under controlled conditions. Another method includes the catalytic hydrogenation of pyridinecarbonitriles using a palladium on carbon (Pd/C) catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 2-METHYL-1-PIPERIDINECARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-METHYL-1-PIPERIDINECARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-METHYL-1-PIPERIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a precursor to compounds that modulate neurotransmitter receptors or enzyme activity. The exact pathways depend on the specific derivative or application being studied .

Comparison with Similar Compounds

Uniqueness: 2-METHYL-1-PIPERIDINECARBONITRILE is unique due to its specific structural features, which confer distinct reactivity and application potential. Its methyl group at the 2-position of the piperidine ring differentiates it from other piperidine derivatives, influencing its chemical behavior and suitability for various synthetic applications .

Properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2IN2O/c15-11-6-3-4-9(13(11)16)8-18-19-14(20)10-5-1-2-7-12(10)17/h1-8H,(H,19,20)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRSTPYZJYWWSQ-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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